![molecular formula C14H16N2O2 B14584699 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- CAS No. 61343-23-5](/img/structure/B14584699.png)
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is a chemical compound known for its unique spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- typically involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure the purity of the starting materials and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamino derivatives
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation helps in stabilizing neuronal activity and preventing seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azaspiro[4.5]decane-1,3-dione
- 3-Cyclohexylpyrrolidine-2,5-dione
- N-Phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione .
Uniqueness
2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)- is unique due to its specific spirocyclic structure and the presence of the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61343-23-5 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-anilino-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-14(8-4-5-9-14)13(18)16(12)15-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2 |
InChI-Schlüssel |
CYXJMPWLWMBXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

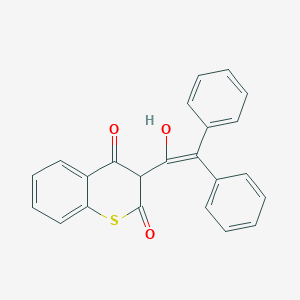
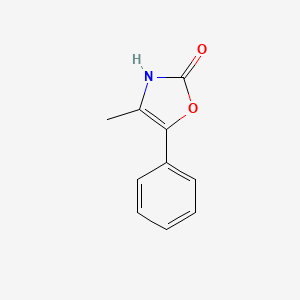


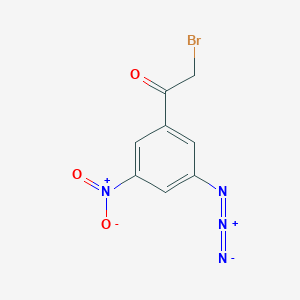

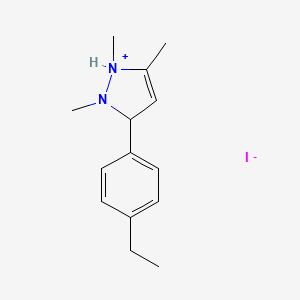

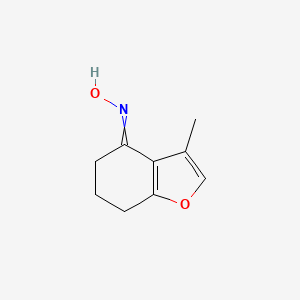


![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
